2-(2-Methoxyethoxy)benzonitrile
Overview
Description
2-(2-Methoxyethoxy)benzonitrile is a chemical compound . It contains a total of 27 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 2 ethers (aliphatic) .
Molecular Structure Analysis
The molecular weight of 2-(2-Methoxyethoxy)benzonitrile is 177.2 . The InChI code is 1S/C10H11NO2/c1-12-6-7-13-10-5-3-2-4-9 (10)8-11/h2-5H,6-7H2,1H3 .Scientific Research Applications
1. Dye Sensitized Solar Cells (DSSCs)
Benzonitrile-based electrolytes, including 2-(2-Methoxyethoxy)benzonitrile, demonstrate significant benefits in Dye Sensitized Solar Cells (DSSCs). These electrolytes offer long-term stability due to the low vapor pressure of benzonitrile, maintaining efficiency for over 1300 hours. This advancement represents an essential step towards the economical and stable fabrication of solar devices using common materials (Latini, Aldibaja, Cavallo, & Gozzi, 2014).
2. Synthesis of Liquid Crystal Materials
A series of luminescent benzonitrile derivatives, including 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, have been synthesized. These compounds, with their bent-core structures, exhibit liquid crystalline behavior, which is significant for creating materials with phase-shifting properties. Their luminescence and electrochemical properties suggest potential applications in display technologies and organic electronics (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
properties
IUPAC Name |
2-(2-methoxyethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDRUXUBOLEWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631075 | |
Record name | 2-(2-Methoxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)benzonitrile | |
CAS RN |
540753-14-8 | |
Record name | 2-(2-Methoxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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